![molecular formula C11H20ClNO2 B1424913 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide CAS No. 91354-73-3](/img/structure/B1424913.png)
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
Overview
Description
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-(cyclohexyloxy)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide can be compared with other similar compounds such as:
- 2-chloro-N-[3-(cyclohexyloxy)propyl]ethanamide
- 2-chloro-N-[3-(cyclohexyloxy)propyl]butanamide
These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties .
Biological Activity
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is a compound with a complex structure that includes a chloro group, an acetamide functional group, and a cyclohexyloxy propyl side chain. This unique configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
- Molecular Formula : C_{12}H_{18}ClN_{1}O_{2}
- Molecular Weight : 233.74 g/mol
- Structural Features : The presence of the cyclohexyl ring enhances its hydrophobic characteristics, which can influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may modulate enzymatic activity or influence cellular signaling pathways. While detailed studies are still required to elucidate these mechanisms, preliminary findings suggest potential applications in various therapeutic areas.
Biological Activities
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Properties : Initial studies suggest that the compound may have antimicrobial effects, making it a candidate for further research in treating infections.
- Anti-inflammatory Effects : The compound has been associated with potential anti-inflammatory activity, which could be beneficial in managing conditions like arthritis and other inflammatory diseases.
- Anticancer Activity : Some derivatives of acetamides have shown promise in inhibiting cancer cell proliferation, indicating that this compound might possess similar properties.
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have evaluated the biological activity of related acetamide compounds. For instance, derivatives similar to this compound were tested for their efficacy against different cancer cell lines, showing significant cytotoxic effects.
- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to specific enzymes involved in inflammatory pathways. These studies reveal potential binding sites that may facilitate its therapeutic effects.
- Analgesic Activity : In vivo evaluations have indicated that compounds structurally similar to this compound exhibit significant analgesic properties when tested against standard analgesics like diclofenac sodium .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide to achieve high yields and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:
- Nucleophilic substitution : React 3-(cyclohexyloxy)propylamine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7 v/v) to isolate the product. Confirm purity via TLC (Rf ~0.4) and HPLC (>98% purity) .
- Yield improvement : Adjust stoichiometry (1.2:1 molar ratio of chloroacetyl chloride to amine) and use slow reagent addition to reduce dimerization.
Q. What advanced spectroscopic techniques are recommended for confirming the structural integrity of this compound in synthetic batches?
- Methodological Answer : Combine complementary techniques:
- NMR Spectroscopy :
- ¹H NMR : Characterize the cyclohexyloxy group (δ 3.4–3.6 ppm, -OCH2-) and acetamide backbone (δ 2.1 ppm, -CO-NH-) .
- ¹³C NMR : Verify carbonyl resonance (δ 170–172 ppm) and cyclohexyl carbons (δ 25–35 ppm).
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 274.1443 (calculated for C₁₂H₂₁ClNO₂) .
- FTIR : Identify amide C=O stretch (~1650 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility profiling : Test in polar (DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy at λmax = 210–220 nm.
- Stability studies :
- pH stability : Incubate in buffers (pH 2–12) at 25°C for 24 hours; monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C) .
Advanced Research Questions
Q. What strategies are effective for identifying biological targets of this compound in pharmacological studies?
- Methodological Answer :
- Chemoproteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to capture interacting proteins. Validate targets via SDS-PAGE and mass spectrometry .
- Molecular docking : Screen against kinase or GPCR libraries (e.g., PDB databases) to predict binding affinities. Prioritize targets like cyclooxygenase-2 (COX-2) due to structural similarity to known acetamide inhibitors .
Q. How can contradictory data on the pharmacological activity of structurally similar acetamides be resolved?
- Methodological Answer :
- Structure-activity relationship (SAR) analysis : Compare substituent effects using analogues (e.g., 2-chloro-N-(2,4-dichlorophenyl)acetamide vs. 2-cyano-N-(3,4-dichlorophenyl)acetamide).
- Example : The chloro group at position 2 enhances electrophilicity, increasing reactivity with cysteine residues in enzymes, while cyano substituents reduce bioavailability due to polarity .
- Experimental validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?
- Methodological Answer :
- Density functional theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., chloroacetamide carbon) prone to nucleophilic attack.
- Molecular dynamics (MD) simulations : Model interactions with glutathione or water to predict hydrolysis rates. Use software like Gaussian or GROMACS with OPLS-AA force fields .
Properties
IUPAC Name |
2-chloro-N-(3-cyclohexyloxypropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h10H,1-9H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSADOXQFQUPHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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